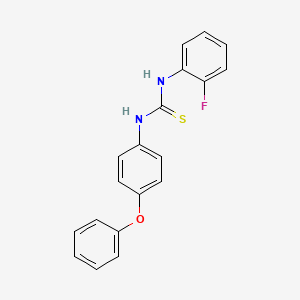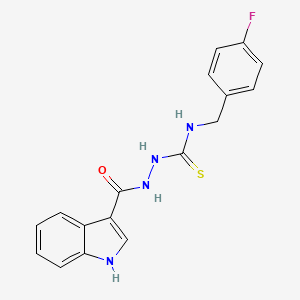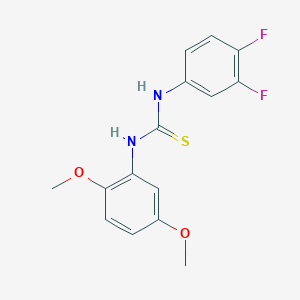
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea compounds and has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Mécanisme D'action
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It also inhibits the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's anti-cancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been found to reduce oxidative stress, inflammation, and cell proliferation in various in vitro and in vivo models. It has also been found to improve cognitive function and reduce the risk of cardiovascular diseases. However, the exact biochemical and physiological effects of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is stable, easily synthesized, and has low toxicity. However, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations as well. It is insoluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential.
Orientations Futures
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown promising results in preclinical studies, and its potential therapeutic applications are vast. Future research should focus on investigating its mechanism of action, optimizing its synthesis method, and developing new formulations that improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. Furthermore, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use in combination therapy with other drugs should be explored. Overall, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-methoxybenzylamine under basic conditions. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. This method has been found to be efficient and yields high purity N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQOUHGNQJHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)





![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)
![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)